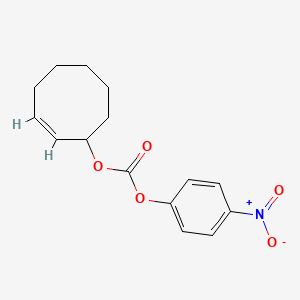

(E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate

Description

Properties

IUPAC Name |

[(2Z)-cyclooct-2-en-1-yl] (4-nitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h4,6,8-11,13H,1-3,5,7H2/b6-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTGBHHUEQUWSQ-XQRVVYSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC=CC(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC/C=C\C(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Synthetic Pathway: Carbamate Formation via Chloroformate Coupling

The most widely reported method involves the reaction of (E)-cyclooct-2-en-1-ol with 4-nitrophenyl chloroformate in the presence of a base. This pathway leverages the nucleophilic substitution of the hydroxyl group on the cyclooctene ring with the chloroformate electrophile.

Standard Reaction Conditions

A representative procedure from The Royal Society of Chemistry outlines the following steps:

- Reagents :

- (E)-Cyclooct-2-en-1-ol (axial isomer): 1.0 equiv.

- 4-Nitrophenyl chloroformate: 1.5 equiv.

- Pyridine or N,N-diisopropylethylamine (DIPEA): 2.5–3.0 equiv.

- Solvent : Anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

- Temperature : 0°C to room temperature (20–25°C).

- Reaction Time : 5–24 hours.

The reaction proceeds via a two-step mechanism:

- Deprotonation of the cyclooctenol hydroxyl group by the base.

- Nucleophilic attack on the chloroformate carbonyl, releasing HCl and forming the carbonate linkage.

Isolation and Purification

Post-reaction workup typically involves:

- Quenching : Saturated aqueous ammonium chloride (NH₄Cl) to neutralize excess base.

- Extraction : Dichloromethane or ethyl acetate to isolate the organic layer.

- Drying : Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

- Chromatography : Flash column chromatography using hexane/ethyl acetate (9:1 to 7:3 v/v) yields the pure product.

Table 1: Comparative Yields Across Base Systems

| Base | Solvent | Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| Pyridine | CH₂Cl₂ | 5 | 47 | |

| DIPEA | THF | 24 | 58 | |

| Pyridine | CH₂Cl₂ | 18 | 63 |

Stereochemical Considerations in Starting Material Synthesis

The stereochemistry of the cyclooctenol precursor critically influences the final product’s configuration. Two isomers—axial and equatorial —are accessible through photochemical or thermal isomerization:

Synthesis of (E)-Cyclooct-2-en-1-ol

Alternative Pathways and Modifications

One-Pot Synthesis from Cyclooctene

A modified approach bypasses isolated cyclooctenol intermediates:

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR)

Scalability and Industrial Considerations

Kilogram-Scale Production

Chemical Reactions Analysis

Types of Reactions

(E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The carbonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the carbonate group.

Major Products Formed

Oxidation: Formation of cyclooct-2-en-1-one derivatives.

Reduction: Formation of cyclooct-2-en-1-yl (4-aminophenyl) carbonate.

Substitution: Formation of various substituted cyclooct-2-en-1-yl derivatives.

Scientific Research Applications

(E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate is utilized in several scientific research fields:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-Cyclooct-2-en-1-yl (4-nitrophenyl) carbonate involves its reactivity towards nucleophiles and electrophiles. The nitrophenyl carbonate group is highly reactive, allowing for the formation of various derivatives through nucleophilic substitution reactions. The cyclooctene ring provides structural stability and influences the compound’s reactivity .

Comparison with Similar Compounds

Critical Research Findings

- Bioorthogonal Efficiency: TCO-PNB exhibits >95% conjugation efficiency with tetrazine-modified antibodies in vivo, outperforming non-TCO carbonates.

- Kinetic Superiority: The aminolysis rate of TCO-PNB is 10³-fold faster than benzyl carbonates due to strain and electronic effects.

- Thermodynamic Stability: The TCO moiety’s half-life in serum is ~6 hours, sufficient for in vivo applications but shorter than non-strained analogs.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 212.7 ppm for carbonyl carbons in ¹³C NMR) confirm ester connectivity and cyclooctene geometry .

- X-ray Crystallography : Resolve puckering in the cyclooctene ring (amplitude and phase angles) and dihedral angles between aromatic planes (e.g., 19.55°–53.28° in related esters) . Tools like SHELXL refine anisotropic displacement parameters .

- UV-Vis Spectroscopy : Track nitrophenyl group absorption (~400 nm) to assess stability under light .

How does the puckering conformation of the cyclooctene ring influence reactivity in bioorthogonal reactions?

Advanced

The cyclooctene ring adopts a boat-chair conformation, quantified using Cremer-Pople puckering coordinates (e.g., amplitude q = 0.8–1.2 Å, phase φ ≈ 30°–60°). This puckering:

- Enhances strain-promoted reactivity in inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines.

- Impacts reaction kinetics; flattened rings (lower q) reduce activation energy by ~5–10 kJ/mol .

Methodological Insight : - Compare reaction rates using variable-temperature ¹H NMR to correlate puckering with activation parameters.

What strategies resolve contradictions in kinetic data during tetrazine ligation?

Advanced

Contradictions often arise from competing reaction pathways or solvent effects. Mitigation strategies:

- Control Solvent Polarity : Use DMSO (polar) vs. THF (non-polar) to assess dielectric constant impacts on transition states.

- Isolate Intermediate Adducts : Use LC-MS to identify byproducts (e.g., hydrolyzed 4-nitrophenol).

- Computational Validation : Apply DFT (B3LYP/6-31G*) to model reaction pathways and identify rate-limiting steps .

What stability considerations are critical for handling this compound?

Q. Basic

- Storage : -20°C in amber vials under argon to prevent hydrolysis (half-life <72 hours at 25°C in aqueous media) .

- Light Sensitivity : Nitrophenyl groups degrade under UV; use light-blocking containers during experiments .

How do hydrogen-bonding patterns in crystalline derivatives inform co-crystal design?

Advanced

Crystallographic studies of related esters (e.g., 4-formyl-2-nitrophenyl 2-chlorobenzoate) reveal:

- C(7) Hydrogen-Bond Chains : Stabilize layers via N–H···O interactions (2.8–3.0 Å) .

- π-π Stacking : Aromatic planes parallel to crystallographic axes (distance ~3.5 Å) enhance thermal stability.

Design Strategy : Co-crystallize with hydrogen-bond donors (e.g., carboxylic acids) to modulate solubility .

What computational approaches predict transition states in enzyme-activated prodrug systems?

Q. Advanced

- Molecular Dynamics (MD) Simulations : Model interactions between the carbonate group and enzymatic active sites (e.g., esterases).

- QM/MM Hybrid Methods : Calculate activation barriers for ester hydrolysis (e.g., B3LYP/CHARMM force fields) .

- Docking Studies : Use AutoDock Vina to predict binding poses in prodrug activation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.